2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid
CAS No.: 1551841-28-1
Cat. No.: VC2766005
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1551841-28-1 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | 2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) |
| Standard InChI Key | VSXGYIXWAULARR-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O |
| Canonical SMILES | CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O |
Introduction
2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and aromatic amine functionalities. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of pharmaceuticals with anticancer and antimicrobial properties. Its systematic name reflects its structural components, including a methoxy group, a thiazole ring, and a carboxylic acid functional group.
Synthesis
The synthesis of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid typically involves multi-step synthetic routes. These routes often include the modification of existing thiazole derivatives or the coupling of aromatic amines with thiazole-based systems. The reaction conditions may require careful control of temperature and pH to optimize yield and purity.
Biological Activity and Potential Applications
Studies have shown promising results for this compound in vitro against various cancer cell lines and microbial strains, indicating its potential as a therapeutic agent. The mechanism of action is primarily linked to its interaction with biological targets, such as enzymes or receptors. In vitro assays are essential for elucidating the specific mechanisms through which this compound exerts its effects.
Related Compounds and Their Activities
Other thiazole derivatives have also shown significant biological activity. For example, compounds like 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have demonstrated antimitotic activity against human tumor cells, highlighting the potential of thiazole-based compounds in cancer therapy .
Table 1: Biological Activity of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Shows promise against various cancer cell lines in vitro. |
| Antimicrobial Activity | Exhibits potential against microbial strains. |
| Mechanism of Action | Interacts with biological targets such as enzymes or receptors. |
Table 2: Comparison with Other Thiazole Derivatives
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